molecular formula C7H6ClN3 B1367480 8-Chloro-2-methylimidazo[1,2-a]pyrazine CAS No. 85333-43-3

8-Chloro-2-methylimidazo[1,2-a]pyrazine

Cat. No. B1367480
CAS RN: 85333-43-3
M. Wt: 167.59 g/mol
InChI Key: ZZPUXAQVYFAAMQ-UHFFFAOYSA-N
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Description

8-Chloro-2-methylimidazo[1,2-a]pyrazine is a chemical compound with the CAS Number: 85333-43-3 . It has a molecular weight of 167.6 and its IUPAC name is 8-chloro-2-methylimidazo[1,2-a]pyrazine . The compound is solid in physical form .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

The InChI code for 8-Chloro-2-methylimidazo[1,2-a]pyrazine is 1S/C7H6ClN3/c1-5-4-11-3-2-9-6(8)7(11)10-5/h2-4H,1H3 . The average mass is 167.596 Da .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Physical And Chemical Properties Analysis

8-Chloro-2-methylimidazo[1,2-a]pyrazine is a solid compound . It has a molecular weight of 167.6 and its storage temperature is in an inert atmosphere, 2-8°C .

Scientific Research Applications

  • Organic Synthesis and Drug Development

    • Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .
    • This class of compounds has attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .
    • Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione .
  • Microwave Assisted Organic Reactions

    • A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .
    • This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
    • To optimize the reaction, several solvents and thermal or microwave heating conditions were investigated for the reaction of 2-aminopyridine with α-bromoacetophenone .
  • Functionalization via Radical Reactions

    • Imidazo[1,2-a]pyridines, a class of compounds similar to imidazo[1,2-a]pyrazines, have been used in radical reactions for direct functionalization .
    • This method is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
    • The functionalization process involves transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
  • Material Science

    • Imidazopyridine, a related compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
    • This moiety is also useful in material science because of its structural character .
  • Pharmaceutical Chemistry

    • Imidazo[1,2-a]pyridines, a class of compounds similar to imidazo[1,2-a]pyrazines, are valuable heterocyclic scaffolds in pharmaceutical chemistry .
    • The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
  • Material Science

    • Imidazopyridine, a related compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
    • This moiety is also useful in material science because of its structural character .

Safety And Hazards

The safety information for 8-Chloro-2-methylimidazo[1,2-a]pyrazine includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 .

Future Directions

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions of 8-Chloro-2-methylimidazo[1,2-a]pyrazine could be in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of tuberculosis .

properties

IUPAC Name

8-chloro-2-methylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-4-11-3-2-9-6(8)7(11)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPUXAQVYFAAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=C(C2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90539091
Record name 8-Chloro-2-methylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-methylimidazo[1,2-a]pyrazine

CAS RN

85333-43-3
Record name 8-Chloro-2-methylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-amino-3-chloropyrazine (10 g, 77.5 mmol), chloroacetone (30 mL, 387 mmol) in MeOH (25 mL) is refluxed overnight at 88° C. It is then stirred for 1 h at 0° C. and any solid that forms, is filtered off and washed twice with MeOH (5 mL). The mother liq. are evaporated, diluted with EtOAc, and washed with HCl 2N, water and brine. The water and HCl mother liq. are evaporated to give a yellow solid that is neutralized with a saturated solution of K2CO3 in water, extracted with DCM, dried with MgSO4 anh. filtered and concentrated. The crude material is purified by column chromatography using a gradient of (DCM/MeOH: 1/0 to 99/1) to give 8-Chloro-2-methyl-imidazo[1,2-a]pyrazine as an orange solid (1.02 g, 7.7%).
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Synthesis routes and methods II

Procedure details

For example, condensation of a 2-amino-3-chloropyrazine with chloroacetone gives an 8-chloro-2-methylimidazo[1,2-a]pyrazine as shown the following reaction Scheme II. ##STR14##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JM Bartolomé-Nebreda, F Delgado… - Journal of Medicinal …, 2014 - ACS Publications
We report the discovery of a series of imidazo[1,2-a]pyrazine derivatives as novel inhibitors of phosphodiesterase 10A (PDE10A). In a high-throughput screening campaign we identified …
Number of citations: 43 pubs.acs.org
R Goel, V Luxami, K Paul - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development. This review article is an effort to compile the progress made in synthetic methods and to …
Number of citations: 63 pubs.rsc.org
F Lovering, C Aevazelis, J Chang… - …, 2016 - Wiley Online Library
There has been significant interest in spleen tyrosine kinase (Syk) owing to its role in a number of disease states, including autoimmunity, inflammation, and cancer. Ongoing …

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